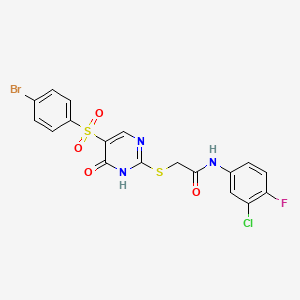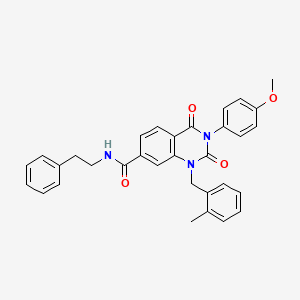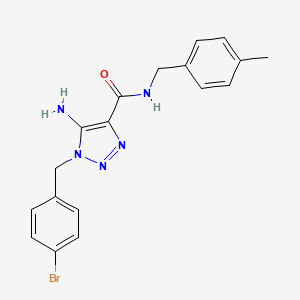![molecular formula C19H17F3N4O4S2 B11424321 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B11424321.png)
1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide is a complex organic compound that incorporates a benzothiadiazole moiety, a trifluoromethoxyphenyl group, and a piperidine carboxamide structure
Preparation Methods
The synthesis of 1-(2,1,3-benzothiadiazole-4-sulfonyl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents.
Sulfonylation: The benzothiadiazole core is then sulfonylated using sulfonyl chloride reagents under basic conditions.
Coupling with Piperidine: The sulfonylated benzothiadiazole is coupled with a piperidine derivative, which may involve amide bond formation using coupling reagents such as EDCI or DCC.
Introduction of the Trifluoromethoxyphenyl Group:
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiadiazole or trifluoromethoxyphenyl moieties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and various acids or bases for hydrolysis.
Scientific Research Applications
1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide has several scientific research applications:
Materials Science: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors.
Medicinal Chemistry: Its structural features may be explored for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Organic Electronics: The compound’s ability to participate in charge transfer processes makes it valuable for the development of electronic materials.
Mechanism of Action
The mechanism of action of 1-(2,1,3-benzothiadiazole-4-sulfonyl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole moiety is known for its electron-withdrawing properties, which can influence the electronic distribution within the molecule. This can lead to interactions with various biological targets, such as enzymes or receptors, through mechanisms like inhibition or modulation of activity.
Comparison with Similar Compounds
Similar compounds to 1-(2,1,3-benzothiadiazole-4-sulfonyl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide include other benzothiadiazole derivatives and trifluoromethoxyphenyl-containing compounds. These compounds share structural similarities but may differ in their electronic properties, reactivity, and applications. For example:
4,7-Dithien-2-yl-2,1,3-benzothiadiazole: Used in organic electronics for its photophysical properties.
Benzo[c][1,2,5]thiadiazole derivatives: Explored for use in photovoltaics and as fluorescent sensors.
The uniqueness of 1-(2,1,3-benzothiadiazole-4-sulfonyl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide lies in its combination of functional groups, which imparts distinct electronic and chemical properties suitable for diverse applications.
Properties
Molecular Formula |
C19H17F3N4O4S2 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H17F3N4O4S2/c20-19(21,22)30-14-6-4-13(5-7-14)23-18(27)12-8-10-26(11-9-12)32(28,29)16-3-1-2-15-17(16)25-31-24-15/h1-7,12H,8-11H2,(H,23,27) |
InChI Key |
MYVLJEPTEAWXCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)OC(F)(F)F)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-(3,4-diethoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11424239.png)

![ethyl 4-(4-chlorophenyl)-6-[(2,5-dimethylphenyl)methyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate](/img/structure/B11424248.png)
![4-methyl-1-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]piperidine](/img/structure/B11424261.png)
![3,4-Difluoro-N-(4-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide](/img/structure/B11424274.png)

![9-(2-fluorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11424283.png)
![4-methyl-N-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B11424284.png)
![2-[1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11424286.png)
![3-(3-chloro-2-methylphenyl)-8-(2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11424287.png)
![1,3-dimethyl-5-((3-nitrobenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11424289.png)
![2-(3-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide](/img/structure/B11424292.png)

![1-benzyl-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B11424302.png)
